molecular formula C21H27N3O4 B2777093 N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 953006-85-4

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2777093
CAS RN: 953006-85-4
M. Wt: 385.464
InChI Key: OTDQSJPGBBSGFR-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative with a furan ring and a piperidine ring. Oxalamides are a class of organic compounds containing a functional group with the general structure R-CO-NH-CO-R’. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges and one amine bridge .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxalamide group would likely form a planar structure due to the double bonds in the carbonyl groups. The furan and piperidine rings would add three-dimensionality to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the oxalamide could make the compound soluble in polar solvents. The aromatic furan ring could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Catalytic Activity in Organic Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a structurally related compound, has been shown to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process enables the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at low catalyst loadings and temperatures. Such catalytic activities are crucial for developing pharmaceutically relevant building blocks, highlighting the importance of these compounds in facilitating complex organic syntheses (Bhunia, Kumar, & Ma, 2017).

Antimicrobial Activity

Compounds containing furan and piperidine rings, similar to the one , have been investigated for their antimicrobial properties. The synthesis and characterization of such compounds, including their transition metal complexes, reveal potential antibacterial activities against various human pathogenic bacteria. This research indicates the potential of these compounds in developing new antimicrobial agents, providing a basis for further exploration in medicinal chemistry (Patel, 2020).

Neuropharmacological Properties

Research into the neuropharmacological properties of compounds structurally related to N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide has identified potential therapeutic applications. For example, studies on sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type, which share similarities in structure, have demonstrated their affinity for various central nervous system receptors. These findings suggest potential applications in designing drugs for treating psychiatric disorders, indicating the broader relevance of such compounds in neuropharmacology (Tacke et al., 2003).

Corrosion Inhibition

Piperidine derivatives, closely related to the compound , have been studied for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption behaviors and inhibition efficiencies of these derivatives. Such studies are crucial for the development of new materials and coatings that can protect metals from corrosion, highlighting the application of these compounds in materials science (Kaya et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would be how it interacts with biological systems to produce its effects. Without more information, it’s impossible to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific information, it’s impossible to predict these properties .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-27-18-6-4-16(5-7-18)13-22-20(25)21(26)23-14-17-8-10-24(11-9-17)15-19-3-2-12-28-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDQSJPGBBSGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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